GB1908 vs. GB1490 – 7‑Fold Tighter Galectin‑1 Binding Affinity Enables Sub‑100 nM Target Engagement
GB1908 achieves a Kd of 57 nM for human galectin‑1 in fluorescence polarization assays, representing a 7‑fold improvement over its direct predecessor GB1490 (Kd 400 nM) [1][2]. Both compounds were measured under identical assay conditions by the same research group, enabling a reliable direct head‑to‑head comparison. This affinity gain translates into sub‑100 nM target engagement, a threshold associated with robust cellular and in‑vivo pharmacology [1].
| Evidence Dimension | Galectin-1 binding affinity (human, Kd) |
|---|---|
| Target Compound Data | Kd = 57 nM |
| Comparator Or Baseline | GB1490: Kd = 400 nM |
| Quantified Difference | 7.0‑fold tighter binding |
| Conditions | Competitive fluorescence polarization assay; recombinant human galectin‑1 |
Why This Matters
Investigators requiring sub‑100 nM Gal‑1 probe occupancy in cellular or biochemical assays cannot achieve this with GB1490; GB1908 is the minimum‑affinity‑standard Gal‑1 inhibitor for such experimental designs.
- [1] Zetterberg FR, Peterson K, Nilsson UJ, et al. Discovery of the Selective and Orally Available Galectin‑1 Inhibitor GB1908 as a Potential Treatment for Lung Cancer. J Med Chem. 2024;67(11):9374‑9388. doi:10.1021/acs.jmedchem.4c00485 View Source
- [2] Zetterberg FR, et al. Discovery of Selective and Orally Available Galectin‑1 Inhibitors. J Med Chem. 2023;66(24):16980‑16990. doi:10.1021/acs.jmedchem.3c01787 View Source
